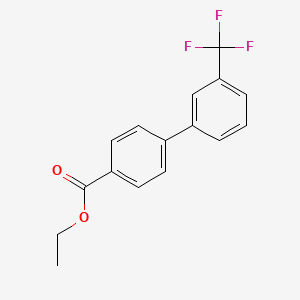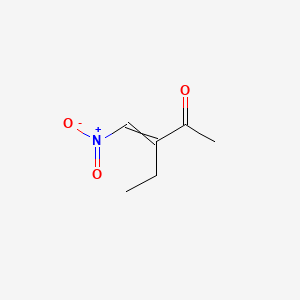
2-cyano-3-hydroxy-N-methylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-hydroxy-N-methylbut-2-enamide is an organic compound with the molecular formula C6H8N2O2 This compound is characterized by the presence of a cyano group (–CN), a hydroxyl group (–OH), and an amide group (–CONH2) within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-hydroxy-N-methylbut-2-enamide typically involves the reaction of a cyanoacetamide derivative with an appropriate aldehyde or ketone under basic conditions. One common method involves the use of acetic anhydride and sodium hydroxide as reagents. The reaction proceeds through the formation of an intermediate, which is then crystallized by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-3-hydroxy-N-methylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-cyano-3-oxo-N-methylbut-2-enamide.
Reduction: Formation of 2-amino-3-hydroxy-N-methylbut-2-enamide.
Substitution: Formation of various substituted amides and esters.
Applications De Recherche Scientifique
2-cyano-3-hydroxy-N-methylbut-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-cyano-3-hydroxy-N-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyano group can interact with nucleophilic sites on enzymes, while the hydroxyl and amide groups can form hydrogen bonds with active sites, modulating the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-cyano-3-hydroxy-N-phenylbut-2-enamide: Similar structure but with a phenyl group instead of a methyl group.
2-cyano-3-hydroxy-N-ethylbut-2-enamide: Similar structure but with an ethyl group instead of a methyl group.
2-cyano-3-hydroxy-N-propylbut-2-enamide: Similar structure but with a propyl group instead of a methyl group
Uniqueness
2-cyano-3-hydroxy-N-methylbut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group allows for versatile chemical modifications, while the hydroxyl and amide groups provide opportunities for hydrogen bonding and interaction with biological targets.
Propriétés
Formule moléculaire |
C6H8N2O2 |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
2-cyano-3-hydroxy-N-methylbut-2-enamide |
InChI |
InChI=1S/C6H8N2O2/c1-4(9)5(3-7)6(10)8-2/h9H,1-2H3,(H,8,10) |
Clé InChI |
AQALIMMGDOXQNI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C#N)C(=O)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)



![prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13838212.png)




![methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate](/img/structure/B13838257.png)


